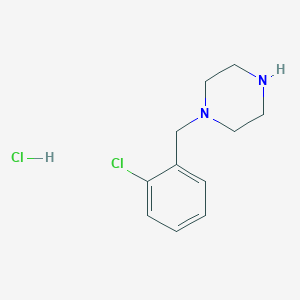

1-(2-Chloro-benzyl)-piperazine hydrochloride

Vue d'ensemble

Description

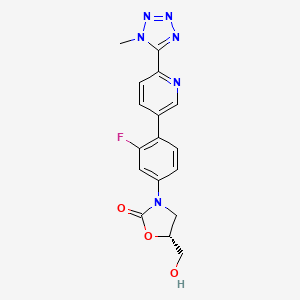

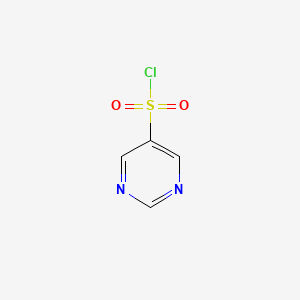

“1-(2-Chloro-benzyl)-piperazine hydrochloride” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “2-Chloro-benzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the second carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a piperazine ring attached to a benzyl group with a chlorine atom on the second carbon . The hydrochloride indicates that the compound is likely a salt, with the piperazine nitrogen carrying a positive charge balanced by a chloride ion .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the chlorine atom might be substituted by other groups in a nucleophilic substitution reaction . The piperazine ring could also potentially be modified under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, benzyl chloride is a colorless liquid with a pungent, aromatic odor .Applications De Recherche Scientifique

Metabolism and Pharmacological Actions

Recent scientific investigations have highlighted the significance of arylpiperazine derivatives, including 1-(2-Chloro-benzyl)-piperazine, in clinical applications primarily targeting depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to the formation of 1-aryl-piperazines, which are known for their diverse effects on serotonin receptors among other neurotransmitter systems. This extensive pre-systemic and systemic metabolism, involving enzymes like CYP3A4 and CYP2D6, results in various pharmacologically active metabolites. These metabolites have shown significant therapeutic potential, albeit with a need for further exploration regarding their complete spectrum of actions and interactions within biological systems (Caccia, 2007).

Antimicrobial and Antituberculosis Activity

Piperazine derivatives, including 1-(2-Chloro-benzyl)-piperazine, have been studied for their antimicrobial and antituberculosis activities. Notably, compounds like Macozinone, a piperazine-benzothiazinone derivative, are undergoing clinical studies for the treatment of tuberculosis (TB). These compounds target specific enzymes involved in the synthesis of cell wall components in Mycobacterium tuberculosis, demonstrating promising results in pilot clinical studies and highlighting their potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Broad Pharmacological Applications

The versatility of piperazine rings, as seen in 1-(2-Chloro-benzyl)-piperazine, extends to a wide range of pharmacological applications. Slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential, resulting in the discovery of compounds with diverse therapeutic uses. These include antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The structural flexibility of piperazine derivatives allows for the rational design of molecules aimed at various diseases, underscoring the scaffold's broad potential in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Properties

Research focusing on the antimycobacterial properties of piperazine derivatives, such as 1-(2-Chloro-benzyl)-piperazine, has revealed their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine as a key building block in the development of novel anti-TB molecules. Such studies highlight the critical role of structure-activity relationships (SAR) in the design and optimization of new, safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVARYZAMVDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (2S)-](/img/structure/B3158189.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)

![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)

![4-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3158265.png)